3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide
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Overview
Description
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group and a thiazolyl-pyridine moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the acylation of the thiazolyl-pyridine intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide: Similar structure with a chloro group at a different position.
3-Bromo-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide: Bromine substituted analog.
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzenesulfonamide: Sulfonamide derivative.
Uniqueness
3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C15H10ClN3OS |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-5-3-4-10(8-11)14(20)19-15-18-13(9-21-15)12-6-1-2-7-17-12/h1-9H,(H,18,19,20) |
InChI Key |
CXXYOXYJJIVXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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